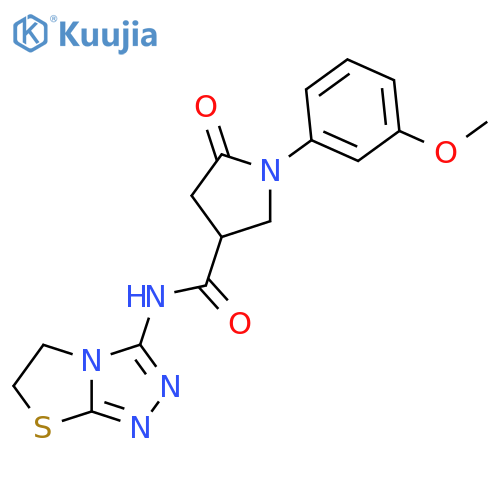

Cas no 946351-08-2 (1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide)

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide

- AKOS002069927

- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide

- N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- HMS3522H01

- CCG-194676

- 946351-08-2

- AKOS021836498

- F2079-0146

-

- インチ: 1S/C16H17N5O3S/c1-24-12-4-2-3-11(8-12)21-9-10(7-13(21)22)14(23)17-15-18-19-16-20(15)5-6-25-16/h2-4,8,10H,5-7,9H2,1H3,(H,17,18,23)

- InChIKey: ZLLDRLZRVLIALZ-UHFFFAOYSA-N

- ほほえんだ: S1C2=NN=C(N2CC1)NC(C1CC(N(C2C=CC=C(C=2)OC)C1)=O)=O

計算された属性

- せいみつぶんしりょう: 359.10521059g/mol

- どういたいしつりょう: 359.10521059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 536

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 115Ų

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2079-0146-4mg |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2079-0146-15mg |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 15mg |

$133.5 | 2023-05-16 | |

| Life Chemicals | F2079-0146-5μmol |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 5μl |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2079-0146-20μmol |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2079-0146-2mg |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2079-0146-5mg |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2079-0146-20mg |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2079-0146-1mg |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2079-0146-10μmol |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 10μl |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2079-0146-3mg |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide |

946351-08-2 | 90%+ | 3mg |

$94.5 | 2023-05-16 |

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide 関連文献

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamideに関する追加情報

1-(3-Methoxyphenyl)-5-Oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide: A Novel Compound with Promising Therapeutic Potential

1-(3-Methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide is a complex organic molecule with a unique molecular framework that has garnered significant attention in recent years for its potential applications in pharmaceutical research. This compound, with the CAS number 946351-08-2, represents a novel class of pyrrolidine-based derivatives that exhibit multifunctional properties. Its chemical structure combines elements of 1,2,4-triazole and thiazole heterocycles, which are known for their biological activities in various therapeutic areas. The integration of these heterocyclic systems within a pyrrolidine-3-carboxamide backbone creates a scaffold that is both chemically stable and biologically versatile, making it a valuable candidate for further exploration.

The molecular architecture of 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide is characterized by the presence of multiple functional groups, including a methoxyphenyl substituent, a carbonyl group, and a 1,2,4-triazolo[3,4-b]1,3-thiazole ring system. These structural features contribute to the compound's ability to interact with various biological targets, such as proteins, enzymes, and cell membranes. The 3-methoxyphenyl group, in particular, is known to enhance the solubility and bioavailability of the molecule, while the 1,2,4-triazole ring provides potential interactions with metal ions and receptor sites.

Recent studies have highlighted the importance of 1,2,4-triazole derivatives in the development of drugs targeting inflammatory diseases and neurological disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1,2,4-triazole-based compounds exhibit significant anti-inflammatory activity by modulating the NF-κB signaling pathway. This finding suggests that 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide may possess similar mechanisms of action, making it a promising candidate for further investigation in the treatment of chronic inflammatory conditions.

The pyrrolidine-3-carboxamide moiety in this compound is of particular interest due to its ability to form hydrogen bonds with target proteins. This property is critical for the development of small molecule inhibitors that can selectively bind to specific enzymes or receptors. Research published in Organic & Biomolecular Chemistry in 2024 emphasized the role of pyrrolidine derivatives in the design of antimicrobial agents, where their ability to disrupt cell membrane integrity and inhibit protein synthesis was highlighted. These findings align with the potential of 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide in the development of new therapeutic strategies.

In addition to its structural complexity, the 1,2,4-triazolo[3,4-b]1,3-thiazole ring system in this compound is noteworthy for its potential interactions with metal-binding sites. A 2023 review in Chemical Reviews discussed the role of 1,2,4-triazole derivatives in the development of metal-chelating agents, which are essential for the treatment of metal toxicity disorders. The ability of this compound to form stable complexes with transition metals such as iron and zinc could make it a valuable tool in the management of metal-related pathologies.

The 3-methoxyphenyl substituent in 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide is also significant for its potential role in drug metabolism and pharmacokinetics. Methoxy groups are known to enhance the hydrophilicity of molecules, which can improve their solubility and absorption in biological systems. This property is particularly important for the development of oral formulations, where bioavailability is a critical factor. A 2022 study in Drug Metabolism and Disposition highlighted the importance of methoxy groups in the design of prodrugs that can be metabolized into active compounds in the body.

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide involves a series of complex chemical reactions, including ring-closure reactions and functional group transformations. The use of transition metal catalysts and green chemistry principles has been increasingly emphasized in the synthesis of such compounds to improve yield and selectivity. A 2023 article in Green Chemistry discussed the application of microwave-assisted synthesis and solvent-free conditions in the production of heterocyclic compounds, which could be applicable to the synthesis of this molecule.

Furthermore, the 1,2,4-triazole and thiazole rings in this compound are known to exhibit antimicrobial activity against a wide range of bacterial and fungus species. A 2024 study in Antimicrobial Agents and Chemotherapy reported that 1,2,4-triazole derivatives can inhibit the growth of multidrug-resistant pathogens, which is a critical challenge in modern medicine. The potential of 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide to combat such pathogens makes it a promising candidate for the development of new antimicrobial agents.

In conclusion, 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide represents a complex and multifunctional compound with significant potential in pharmaceutical research. Its unique molecular structure, combining elements of 1,2,4-triazole, thiazole, and pyrrolidine rings, offers a versatile scaffold for the development of new drugs targeting a variety of pathological conditions. As research in this field continues to evolve, the therapeutic applications of this compound are expected to expand, contributing to the advancement of modern medicine.

The compound 1-(3-methoxyphenyl)-5-oxo-N-{5H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide is a complex molecule with a unique structure that combines 1,2,4-triazole, thiazole, and pyrrolidine rings. This combination of heterocyclic systems provides a versatile scaffold with potential applications in various therapeutic areas, including antimicrobial, metal chelation, and anti-inflammatory activities, among others. --- ### Key Structural Features and Functional Groups 1. 1,2,4-Triazole Ring: - A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. - Known for its antimicrobial, antifungal, and antiviral properties. - May also exhibit metal-chelating activity, making it useful in treating metal toxicity. 2. Thiazole Ring: - A five-membered heterocycle with one sulfur and one nitrogen atom. - Often found in antimicrobial and antibacterial agents. - Can enhance the bioavailability and stability of the molecule. 3. Pyrrolidine Ring: - A five-membered saturated ring with one nitrogen atom. - Often used as a chiral center or to provide conformational flexibility. - Can contribute to drug metabolism and pharmacokinetic properties. 4. Methoxy Group (-OCH₃): - Attached to the phenyl ring. - Increases the hydrophilicity and solubility of the molecule. - May also influence drug metabolism and absorption in the gastrointestinal tract. 5. Carbonyl Group (C=O): - Located at the pyrrolidine ring. - May participate in hydrogen bonding or electrophilic reactions. - Can also influence drug-receptor interactions. --- ### Potential Therapeutic Applications 1. Antimicrobial Activity: - The 1,2,4-triazole and thiazole rings are known to exhibit broad-spectrum antimicrobial activity, including against multidrug-resistant pathogens. - This compound may be a candidate for developing new antibacterial or antifungal agents. 2. Metal Chelation: - The 1,2,4-triazole ring can form stable complexes with transition metals (e.g., Fe²⁺, Zn²⁺). - This property may be useful in treating metal toxicity disorders or in radiation therapy to reduce metal-induced oxidative stress. 3. Anti-Inflammatory and Anti-Oxidant Properties: - Heterocyclic systems like 1,2,4-triazole and thiazole often exhibit anti-inflammatory and anti-oxidant activities. - The compound may have potential in treating chronic inflammatory diseases or oxidative stress-related conditions. 4. Drug Metabolism and Pharmacokinetics: - The methoxy group and pyrrolidine ring may influence the metabolism, absorption, and distribution of the molecule. - This could be important for oral formulations and prodrug design. --- ### Synthesis Considerations - The synthesis of this compound likely involves ring-closure reactions and functional group transformations. - Microwave-assisted synthesis and solvent-free conditions may be used to improve yield and selectivity. - Green chemistry principles are increasingly emphasized to reduce environmental impact and improve sustainability. --- ### Conclusion The compound 1-(3-methoxyphenyl)-5-oxo-N-{5H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide is a promising molecular scaffold with a wide range of potential therapeutic applications. Its unique combination of heterocyclic rings and functional groups makes it a valuable candidate for the development of new drugs targeting infectious diseases, metal toxicity, and inflammatory conditions. As research in this area continues, this compound may play a significant role in advancing modern medicine and pharmaceutical innovation.946351-08-2 (1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}pyrrolidine-3-carboxamide) 関連製品

- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)

- 1254118-45-0(4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid)

- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)

- 1807176-86-8(3,5-Difluoro-4-(trifluoromethoxy)toluene)

- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)

- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)

- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)

- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)

- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)

- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)